REACTION_SMILES
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[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[Cl-:25].[Cl:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[N:7]2[CH2:8][S:9](=[O:16])(=[O:17])[c:10]3[c:11]2[cH:12][cH:13][cH:14][cH:15]3)[cH:18][c:19]([Cl:23])[c:20]1[O:21][CH3:22].[ClH:26].[Li+:24]>>[Cl:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[N:7]2[CH2:8][S:9](=[O:16])(=[O:17])[c:10]3[c:11]2[cH:12][cH:13][cH:14][cH:15]3)[cH:18][c:19]([Cl:23])[c:20]1[OH:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(Cl)cc(C(=O)N2CS(=O)(=O)c3ccccc32)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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O=C(c1cc(Cl)c(O)c(Cl)c1)N1CS(=O)(=O)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |